

# A Technical Guide to 2',6'-Dihydroxyacetophenone: Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

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## Abstract

**2',6'-Dihydroxyacetophenone**, an aromatic ketone, is a compound of significant interest in organic synthesis and pharmaceutical research. It serves as a versatile intermediate for the synthesis of various biologically active molecules and has demonstrated intrinsic therapeutic potential, notably as an inhibitor of the mTOR signaling pathway. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

## Physicochemical Properties

**2',6'-Dihydroxyacetophenone**, also known as 2-Acetylresorcinol, is a yellowish-beige solid at room temperature.<sup>[1]</sup> Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory use and computational modeling.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[1][2][3][4]
Molecular Weight	152.15 g/mol	
IUPAC Name	1-(2,6-dihydroxyphenyl)ethanone	
CAS Number	699-83-2	
Physical Description	Solid, yellowish-beige powder	
Melting Point	155 - 156 °C	
Synonyms	2-Acetylresorcinol, 2,6-DHAP	

## Experimental Protocols

The synthesis and characterization of **2',6'-Dihydroxyacetophenone** are crucial for its application in further research and development. Below are detailed protocols for a common synthesis method and standard analytical characterization techniques.

### Synthesis via Hydrolysis of 8-Acetyl-4-methyl-umbelliferone

This method involves the base-catalyzed hydrolysis of a coumarin derivative.

Materials:

- 8-acetyl-7-hydroxy-4-methylcoumarin
- Sodium hydroxide (NaOH)
- Water
- Hydrochloric acid (HCl), dilute (1:3)
- 95% Ethanol

- Activated carbon (e.g., Norit)

#### Procedure:

- A solution of 129 g (3.23 moles) of sodium hydroxide in 580 ml of water is prepared in a suitable reaction vessel equipped with a dropping funnel and reflux condenser.
- Add the 8-acetyl-7-hydroxy-4-methylcoumarin to the NaOH solution.
- Heat the mixture on a steam bath for 5 hours under reflux.
- After the reaction is complete, cool the solution.
- Acidify the cooled solution by adding approximately 1 L of dilute (1:3) hydrochloric acid.
- The crude **2',6'-dihydroxyacetophenone** will precipitate out of the solution. Collect the solid product by filtration.
- Wash the collected solid three times with 50-ml portions of cold water and then air-dry.
- For purification, dissolve the crude product in 1 L of 95% ethanol. Add 20 g of activated carbon and heat the mixture on a steam cone for 15 minutes with occasional shaking.
- Filter the hot solution to remove the activated carbon.
- Allow the filtrate to cool, inducing crystallization of the purified product.

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): The spectrum will show characteristic shifts for the aromatic protons, the hydroxyl protons, and the methyl protons. Key shifts are observed at approximately  $\delta$  11.8 (hydroxyl),  $\delta$  7.26 (aromatic),  $\delta$  6.39 (aromatic), and  $\delta$  2.65 (acetyl methyl) ppm.
- <sup>13</sup>C NMR: Provides information on the carbon skeleton of the molecule.

- Sample Preparation: Dissolve a small amount of the compound (e.g., 0.038 g) in a suitable deuterated solvent (e.g., 0.5 ml DMSO-d<sub>6</sub>).

## 2. Infrared (IR) Spectroscopy:

- Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Expected Peaks: Characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the ketone, and C=C stretching of the aromatic ring will be observed.
- Instrumentation: A standard FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, can be used.

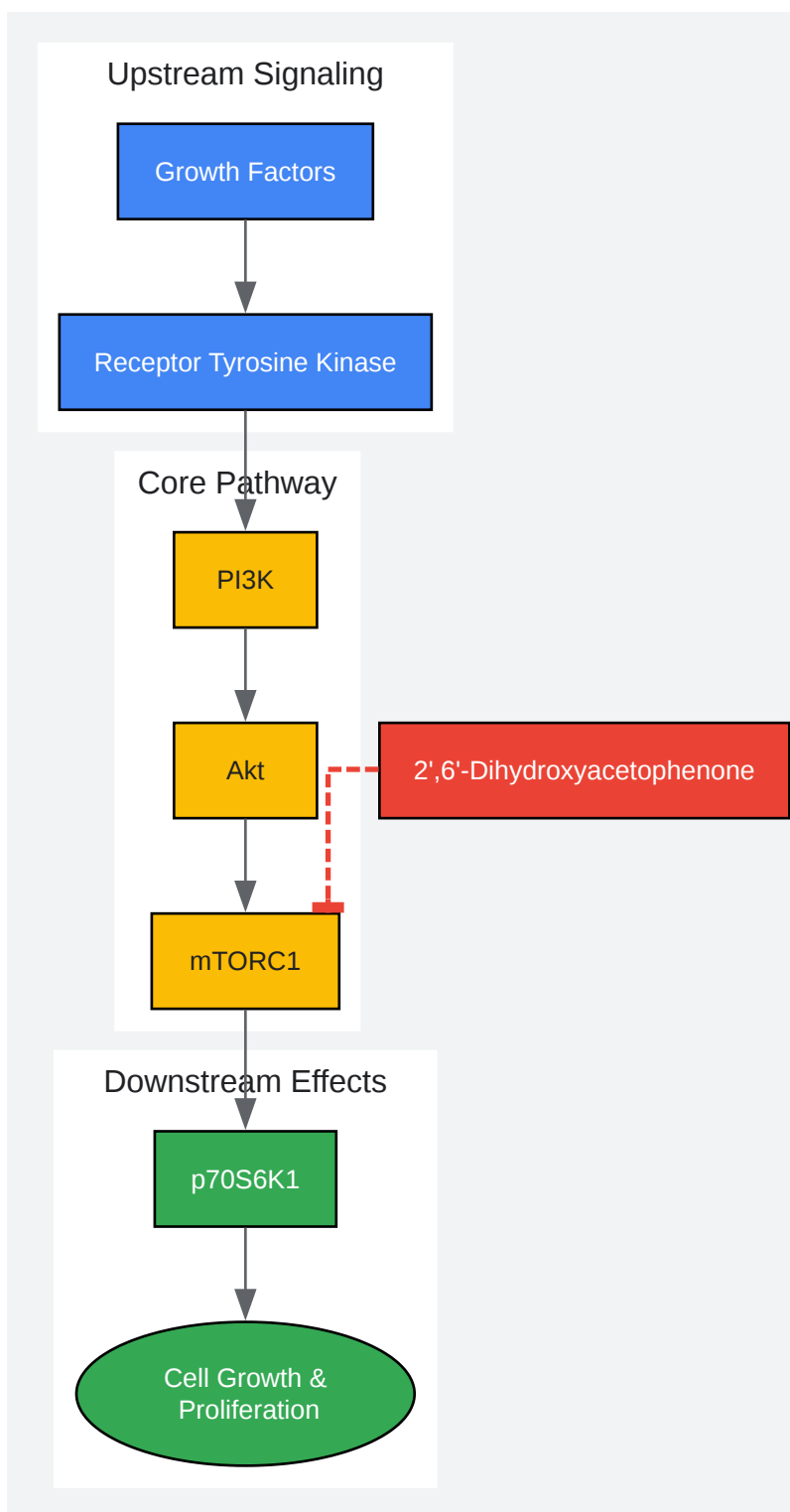
## 3. Mass Spectrometry (MS):

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Result: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 152.15$ ).

# Biological Activity and Signaling Pathways

**2',6'-Dihydroxyacetophenone** has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling that regulates cell growth, proliferation, and survival. Its inhibitory action on the mTOR pathway makes it a compound of interest for cancer research, particularly in colorectal cancer (CRC). In CRC cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and suppress cell migration.

The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by **2',6'-Dihydroxyacetophenone**.



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Caption: mTOR signaling pathway inhibited by **2',6'-Dihydroxyacetophenone**.

Furthermore, this compound exhibits antioxidant properties and has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid metabolism. These activities suggest potential applications in managing conditions like hyperuricemia and oxidative stress-related diseases.

## Conclusion

**2',6'-Dihydroxyacetophenone** is a valuable molecule for the scientific community. Its well-defined physicochemical properties and established synthetic routes facilitate its use as a building block in medicinal chemistry. The compound's demonstrated biological activities, particularly its role as an mTOR inhibitor, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers aiming to explore and utilize the full potential of **2',6'-Dihydroxyacetophenone**.

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